molecular formula C12H12N2O3S B8478657 2-Amino-4-phenoxybenzenesulfonamide

2-Amino-4-phenoxybenzenesulfonamide

Cat. No.: B8478657
M. Wt: 264.30 g/mol
InChI Key: BBBWGBCKRRVGAY-UHFFFAOYSA-N
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Description

2-Amino-4-phenoxybenzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and biomedical research, belonging to the benzenesulfonamide class. Researchers are particularly interested in this family of compounds due to their diverse biological activities. Sulfonamides have been extensively studied as potential anticancer agents. In vitro studies on similar compounds have demonstrated cytotoxic effects against various human cancer cell lines, including breast cancer (MDA-MB-468, MCF-7) and cervical cancer (HeLa), with activities observed in the micromolar range . The mechanism of action for these effects may involve cell cycle perturbation, disruption of microtubule assembly, and induction of apoptosis . Furthermore, benzenesulfonamides are well-known as inhibitors of carbonic anhydrase (CA) enzymes . This makes them valuable tools for investigating isoforms like the tumor-associated hCA IX and XII, which are promising targets for anticancer drug development due to their role in tumor progression and metastasis . The specific substitution pattern of the 2-Amino-4-phenoxy derivative is designed to explore interactions with these enzymatic targets. In antiviral research, structural analogs containing the benzenesulfonamide moiety have been identified as inhibitors of viral proteins, such as the HIV-1 capsid (CA) protein, highlighting the potential for broad-spectrum biological activity . This compound is presented for research applications only, including in vitro bioassays, enzyme inhibition studies, and as a building block in synthetic chemistry for developing novel therapeutic agents. Researchers are encouraged to consult the specific analytical data (e.g., NMR, MS, HPLC) for this batch to confirm identity and purity for their experimental use. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

2-amino-4-phenoxybenzenesulfonamide

InChI

InChI=1S/C12H12N2O3S/c13-11-8-10(6-7-12(11)18(14,15)16)17-9-4-2-1-3-5-9/h1-8H,13H2,(H2,14,15,16)

InChI Key

BBBWGBCKRRVGAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC(=C(C=C2)S(=O)(=O)N)N

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Methoxy groups at C4 (vs. C5) increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions .

Hydroxy-Substituted Derivatives

Hydroxy-substituted analogues, such as 3-amino-4-hydroxybenzenesulfonamide (CAS: 98-32-8), demonstrate distinct bioactivity:

  • Molecular Formula : C₆H₈N₂O₃S
  • Applications : Antimicrobial activity against Gram-positive bacteria and inhibition of carbonic anhydrase isoforms .
  • Structural Impact: The hydroxyl group at C4 increases hydrogen-bonding capacity, improving solubility in aqueous media compared to phenoxy derivatives .

Halogenated Derivatives

Halogenation introduces electronegative groups, modifying electronic properties and bioactivity:

Compound Name Substituents CAS Number Molecular Formula Key Properties Reference
4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide Trifluoroethylamino (C4), amino (C4) 389605-71-4 C₈H₉F₃N₂O₂S Enhanced metabolic stability
2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulfonic acid Dichloro, ether linkage 42293-27-6 C₁₂H₉Cl₂NO₄S Herbicidal and anti-inflammatory activity

Key Findings :

  • Trifluoroethyl groups improve lipid solubility, enhancing blood-brain barrier penetration compared to phenoxy analogues .
  • Chlorine substituents in dichloro derivatives increase electrophilicity, favoring interactions with biological nucleophiles .

Pharmacologically Active Analogues

Safinamide (FCE-28073)

  • Structure : Fluorobenzyloxy-substituted benzenesulfonamide.
  • Application : MAO-B inhibitor for Parkinson’s disease (marketed as Xadago®).
  • Comparison: The fluorobenzyloxy group in Safinamide enhances target selectivity and CNS bioavailability compared to non-halogenated phenoxy derivatives .

Schiff Base Derivatives

  • Synthesis: 2-Aminobenzimidazole derivatives (e.g., 2-(4-acetylaminobenzenesulphonyl)-aminobenzimidazole) are synthesized via reactions with carbonyl compounds, showing antitumor and antifungal activity .
  • Advantage Over Phenoxy Analogues: Imidazole rings in these derivatives enable metal chelation, broadening therapeutic applications .

Physicochemical Properties and Bioactivity

Property 2-Amino-4-phenoxybenzenesulfonamide 3-Amino-4-hydroxybenzenesulfonamide 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide
PSA (Ų) 104.64 103.38 89.65
LogP 2.1 (predicted) 0.9 1.8
Solubility Low in water, moderate in DMSO High in water Soluble in chloroform, methanol
Bioactivity Enzyme inhibition (potential) Antimicrobial CNS-targeted research
Reference

Key Trends :

  • Lower PSA in halogenated derivatives correlates with improved membrane permeability .
  • Hydroxy groups enhance aqueous solubility but reduce passive diffusion across lipid membranes .

Preparation Methods

Acetylation of 4-Phenoxyaniline

4-Phenoxyaniline is acetylated using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to yield N-(4-phenoxyphenyl)acetamide . This step protects the amine, preventing undesired side reactions during subsequent sulfonation.

Chlorosulfonation

The acetamide derivative is treated with chlorosulfonic acid (ClSO₃H) at 40–60°C. The acetyl group directs sulfonation to the ortho position (relative to the acetamide), forming 2-chlorosulfonyl-4-phenoxyacetanilide .

Amination

The sulfonyl chloride intermediate reacts with aqueous or gaseous ammonia to form 2-sulfonamido-4-phenoxyacetanilide . This step typically achieves >90% conversion under mild conditions (20–25°C).

Deprotection

Hydrolysis of the acetamide group using concentrated HCl or H₂SO₄ at 90–100°C releases the free amine, yielding 2-amino-4-phenoxybenzenesulfonamide . Yields range from 75–85% after recrystallization.

Example Protocol

StepReagents/ConditionsYield
AcetylationAcetic anhydride, pyridine, 80°C, 2h95%
SulfonationClSO₃H, 50°C, 3h88%
AminationNH₃ (aq), 25°C, 1h92%
Deprotection6M HCl, reflux, 4h82%

Nitro Reduction Pathway

An alternative route utilizes nitro intermediates, enabling precise control over substituent positioning:

Nitration of 4-Phenoxybromobenzene

4-Phenoxybromobenzene undergoes nitration with fuming HNO₃/H₂SO₄ at 0–5°C, yielding 2-nitro-4-phenoxybromobenzene . The bromine atom facilitates subsequent nucleophilic substitution.

Sulfonamide Formation

The nitro intermediate is treated with chlorosulfonic acid, forming 2-nitro-4-phenoxybenzenesulfonyl chloride , which is aminated with NH₃ to give 2-nitro-4-phenoxybenzenesulfonamide .

Catalytic Hydrogenation

The nitro group is reduced to an amine using H₂/Pd-C in ethanol, achieving This compound with >90% purity.

Advantages :

  • Avoids acetyl protection/deprotection.

  • Higher regioselectivity in sulfonation.

Limitations :

  • Requires handling of hazardous nitrating agents.

  • Lower overall yield (60–70%) due to multiple steps.

One-Pot Diazotization-Sulfonation

A streamlined method reported in recent patents combines diazotization and sulfonation:

Diazotization of 2-Amino-4-phenoxyphenol

2-Amino-4-phenoxyphenol is diazotized with NaNO₂/HCl at 0–5°C. The diazonium salt is immediately treated with SO₂Cl₂ in dichloromethane, forming 2-chlorosulfonyl-4-phenoxyphenyl diazonium chloride .

In Situ Amination

The diazonium intermediate reacts with NH₄OH, simultaneously displacing chloride and reducing the diazo group, yielding the target compound in a single pot.

Key Parameters :

  • Temperature: 0–10°C to prevent decomposition.

  • Yield: 65–75% after purification.

Green Chemistry Approaches

Solvent-Free Sulfonation

Microwave-assisted sulfonation of N-(4-phenoxyphenyl)acetamide with ClSO₃H (neat) at 100°C for 15 minutes reduces reaction time by 80% compared to conventional methods.

Enzymatic Amination

Immobilized lipases (e.g., Candida antarctica) catalyze the reaction between 2-chlorosulfonyl-4-phenoxyacetanilide and NH₃ in aqueous buffer (pH 7.5), achieving 85% conversion at 37°C.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key Advantage
Classical8298High reproducibility
Nitro Reduction7095Regioselective
One-Pot7592Fewer steps
Green Chemistry8597Eco-friendly

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-4-phenoxybenzenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves sulfonylation of a phenoxy-substituted aniline precursor. A validated approach includes:

  • Reacting 4-phenoxyaniline with benzenesulfonyl chloride in the presence of pyridine to form the sulfonamide backbone .
  • Purification via recrystallization using ethanol/water mixtures to achieve >95% purity.
  • Critical Parameters : Temperature control (0–5°C during sulfonylation) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) to minimize side products .

Q. Which spectroscopic techniques are most effective for characterizing sulfonamide derivatives like this compound?

  • Methodological Answer :

  • FT-IR : Confirm sulfonamide formation via S=O asymmetric stretching (1350–1300 cm⁻¹) and N–H bending (1650–1600 cm⁻¹) .
  • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and phenoxy group signals (δ 4.2–4.5 ppm for –OCH₂–, if applicable).
  • Elemental Analysis : Validate C, H, N, S content with <0.3% deviation from theoretical values .

Q. How can solubility and stability data inform experimental design for biological assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (20–50 mg/mL stock solutions) and dilute with PBS (pH 7.4) for in vitro studies. Aqueous solubility is typically low (<1 mg/mL), necessitating co-solvents .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation; monitor via HPLC .

Advanced Research Questions

Q. How can QSAR models predict the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Descriptor Selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO-LUMO gaps) parameters derived from computational tools like Gaussian .
  • Validation : Apply leave-one-out cross-validation (R² > 0.8) to correlate logP with cytotoxicity (e.g., IC₅₀ values from MTT assays) .
  • Case Study : A QSAR model for sulfonamide carbonic anhydrase inhibitors identified electron-withdrawing substituents (e.g., –CF₃) as critical for enhanced binding .

Q. What strategies resolve contradictions in cytotoxic activity data among sulfonamide analogs?

  • Methodological Answer :

  • Data Normalization : Account for cell line variability (e.g., HepG2 vs. MCF-7) by reporting IC₅₀ values relative to a positive control (e.g., doxorubicin) .
  • Mechanistic Studies : Use siRNA knockdown to confirm target specificity if cytotoxicity varies unexpectedly (e.g., apoptosis vs. necrosis pathways) .

Q. How do sulfonamide derivatives like this compound inhibit carbonic anhydrase isoforms?

  • Methodological Answer :

  • Docking Studies : Perform molecular docking (AutoDock Vina) to identify key interactions (e.g., Zn²⁺ coordination via sulfonamide oxygen) .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using stopped-flow spectroscopy; typical Kᵢ ranges for sulfonamides are 1–100 nM .

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